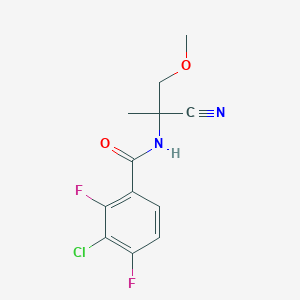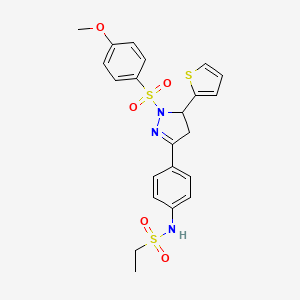![molecular formula C17H15N3O2 B2588142 4-[(Quinolin-8-yloxy)methyl]benzohydrazide CAS No. 380348-54-9](/img/structure/B2588142.png)
4-[(Quinolin-8-yloxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide typically involves the reaction of quinoline derivatives with benzohydrazide under specific conditions. One common method includes the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-(chloromethyl)quinoline, which is then reacted with benzohydrazide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Quinolin-8-yloxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
4-[(Quinolin-8-yloxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the benzohydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-[(8-Quinolinyloxy)methyl]benzohydrazide: Similar structure but may have different substituents on the quinoline ring.
8-Hydroxyquinoline derivatives: Compounds with similar quinoline moieties but different functional groups.
Benzohydrazide derivatives: Compounds with similar benzohydrazide moieties but different aromatic rings.
Uniqueness
4-[(Quinolin-8-yloxy)methyl]benzohydrazide is unique due to its specific combination of the quinoline and benzohydrazide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(quinolin-8-yloxymethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-20-17(21)14-8-6-12(7-9-14)11-22-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPGQARAYQUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)C(=O)NN)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)
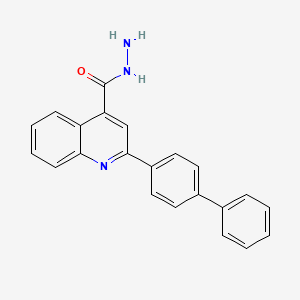
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)
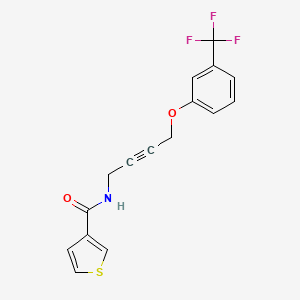
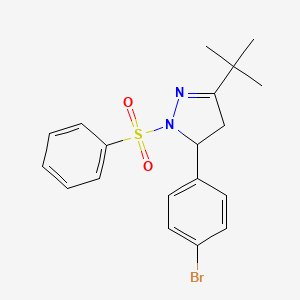
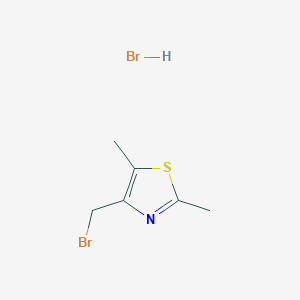
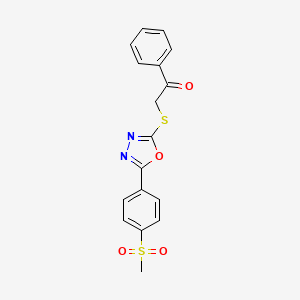
![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2588077.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-cyclopentylacetamide](/img/structure/B2588078.png)
